Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460864
InChI: InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3
SMILES:
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC17460864

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate -

Specification

Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
IUPAC Name methyl 1-(3-chlorobenzoyl)indole-3-carboxylate
Standard InChI InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3
Standard InChI Key GDUAUQKFCUYTEB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl

Introduction

Synthesis

The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves acylation reactions using indole derivatives as starting materials. A general synthetic route includes:

  • Starting Material Preparation: Indole-3-carboxylic acid is used as the core structure.

  • Acylation Reaction: The nitrogen atom of the indole ring undergoes acylation with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Esterification: The carboxylic acid group at position 3 is converted into a methyl ester using reagents like methanol and acidic catalysts.

This reaction sequence ensures selective functionalization of the indole nucleus while preserving its aromaticity.

Applications

Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has potential applications in various fields:

Pharmaceutical Research

  • The indole scaffold is widely recognized for its bioactivity, making this compound a candidate for drug discovery.

  • Chlorobenzoyl-substituted indoles have been studied as kinase inhibitors or anticancer agents due to their ability to interact with biological targets such as enzymes and receptors .

Material Science

  • Indole derivatives like this compound are explored for their optical properties, including fluorescence, which can be utilized in sensors or imaging technologies.

Synthetic Intermediates

  • This compound serves as an intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.

Structural Insights

The molecular structure of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is defined by conjugation between the indole ring and the benzoyl group. This conjugation enhances its electronic properties, which may influence its interaction with biological systems.

Key Structural Features:

  • The planar nature of the indole ring allows stacking interactions (e.g., π–π interactions), which are crucial in binding to biomolecules.

  • The electron-withdrawing chlorine atom on the benzoyl group increases the compound's electrophilicity, enabling further chemical modifications.

Challenges:

  • Limited solubility in aqueous media can restrict biological testing.

  • The synthesis requires careful control of reaction conditions to avoid side products.

Future Directions:

  • Exploring derivatives with modifications at the benzoyl or ester groups to enhance bioactivity.

  • Investigating its role in combinatorial libraries for high-throughput screening.

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